molecular formula C6H7BrN2O B3361500 2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone CAS No. 92049-88-2

2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone

Cat. No.: B3361500
CAS No.: 92049-88-2
M. Wt: 203.04 g/mol
InChI Key: RFVGFNRMKXONPH-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone is a brominated ketone derivative featuring a 2-methylimidazole moiety. Its reactivity stems from the electrophilic α-carbon adjacent to the ketone group, enabling nucleophilic substitution reactions, which are pivotal in constructing complex heterocyclic frameworks .

Properties

IUPAC Name

2-bromo-1-(2-methyl-1H-imidazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-8-3-5(9-4)6(10)2-7/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVGFNRMKXONPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518155
Record name 2-Bromo-1-(2-methyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92049-88-2
Record name 2-Bromo-1-(2-methyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone typically involves the bromination of 1-(2-methyl-1H-imidazol-4-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield imidazole derivatives with various functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives and other heterocyclic compounds.

    Biology: The compound is utilized in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

    Industry: The compound is employed in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone is largely dependent on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. It can also interact with biological targets, such as enzymes or receptors, by forming covalent bonds or through non-covalent interactions, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Imidazole Position) Predicted pKa Boiling Point (°C) Density (g/cm³)
2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone (Target) C₆H₇BrN₂O 203.04 2-methyl at C4 N/A N/A N/A
2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone C₁₂H₁₀BrFN₂O 297.12 4-methyl at N1 (phenyl-linked) 5.09 ± 0.61 421.8 ± 45.0 1.51 ± 0.1
2-Bromo-1-(4-imidazol-1-yl-phenyl)-ethanone C₁₁H₉BrN₂O 265.11 Unsubstituted imidazole (C1) N/A N/A N/A
2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone C₆H₇BrN₂O 203.04 1-methyl at C2 N/A N/A N/A

Key Observations :

  • Steric and Electronic Effects : The target compound’s 2-methyl group at the imidazole C4 position contrasts with the 4-methyl substitution in the phenyl-linked analog , altering steric hindrance and electronic distribution. The 1-methyl analog introduces a positional isomerism that may influence reactivity.

Comparison with Related Compounds

  • Fluorinated Phenyl Analog: Synthesized via nucleophilic aromatic substitution or cross-coupling reactions, leveraging the bromoethanone group’s reactivity for further functionalization .
  • Imidazole-Phenyl Derivatives: Often prepared using TDAE (tetrakis(dimethylamino)ethylene) methodology, which facilitates coupling between chloromethyl intermediates and carbonyl compounds .
  • Positional Isomers : Synthesis of 1-methylimidazole derivatives typically involves alkylation at the imidazole nitrogen, followed by bromoacetylation .

Biological Activity

2-Bromo-1-(2-methyl-1H-imidazol-4-yl)ethanone is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.

The molecular formula of this compound is C6H7BrN2O, and it features a bromine atom substituted at the first position of the ethanone moiety, which is linked to a 2-methyl-1H-imidazole ring. The presence of the bromine atom can influence the compound's reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against both bacterial and fungal strains:

Microorganism MIC (µg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.039
Bacillus mycoides0.0048

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in light of rising drug resistance among pathogens .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. It was tested against several fungal strains, yielding MIC values that indicate moderate to strong inhibitory activity:

Fungal Strain MIC (µg/mL)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings highlight the potential of this compound as a broad-spectrum antifungal agent .

Case Studies

A notable study investigated the structure-activity relationship (SAR) of imidazole derivatives, including this compound. The study found that modifications to the imidazole ring significantly impacted biological activity, emphasizing the importance of specific substitutions for enhancing potency against various microbial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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